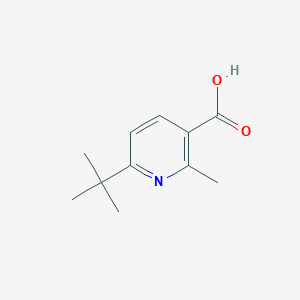

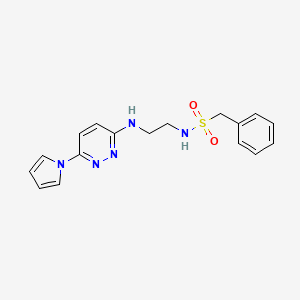

![molecular formula C7H4FNO3S B2404769 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide CAS No. 1401912-25-1](/img/structure/B2404769.png)

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoxathiazine 2,2-dioxides were prepared from the corresponding salicylaldehyde . In another example, ®-VAPOL-Zn complexes catalyzed the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides, providing the corresponding chiral propargylic sulfamidates with high yields (up to 93%) and good enantiomeric excesses (up to 87%) .Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is unique and contributes to its chemical properties. The exact structure is not provided in the search results.Chemical Reactions Analysis

In one reported reaction, ®-VAPOL-Zn complexes catalyzed the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides . This reaction provided the corresponding chiral propargylic sulfamidates with high yields and good enantiomeric excesses .Scientific Research Applications

Electrophilic Fluorination Agent

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide has been utilized in the synthesis of heterocyclic N-F reagents, notably in the production of benz-1,2,3-oxathiazin-4(3F)-one 2,2-dioxide. This compound serves as a stable crystalline compound for the electrophilic fluorination of various organic compounds under mild conditions (Cabrera & Appel, 1995).

Synthesis of Heterocyclic Compounds

Research has shown that perhydro-1,2,3-oxathiazine 2,2-dioxides, derived from 6-Fluorobenzo[e][1,2,3]oxathiazine, can be obtained by cyclization of certain but-1-enes. These oxathiazines can be converted to 1-benzyl-4-methylazetidines through treatment with an alcoholic solution of base, demonstrating their versatility in synthesizing substituted and spiro-annelated compounds (Varlamov et al., 2004).

Substitution Reactions

The compound has been used in studying substitution reactions. Particularly, cyclic sulfamidates derived from [1,2,3]-oxathiazinane-2,2-dioxides have been synthesized and treated with various nucleophiles. These studies demonstrate the general utility and limitations of these substrates, providing insights into reactions adjacent to quaternary carbon centers (Posakony & Tewson, 2002).

Fluorination Reactions

The compound's derivatives, specifically N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides, have been utilized in fluorination reactions. These reactions involve tetrabutylammonium fluoride and demonstrate the potential for large-scale production of N-benzyl fluoroamines without the need for chromatographic purification of intermediates (Posakony & Tewson, 2002).

Cycloaddition Reactions

In the context of cycloaddition reactions, this compound derivatives have been engaged in palladium-catalyzed diastereoselective [3 + 2] cycloaddition reactions. This has led to the efficient production of 2,3-dihydrobenzo[e]pyrrolo[1,2-c][1,2,3]oxathiazine 5,5-dioxide derivatives under mild conditions (Wang et al., 2018).

Properties

IUPAC Name |

6-fluoro-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVBCXDOUNURFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=NS(=O)(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)

![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)